Biphenyl-d10

Description

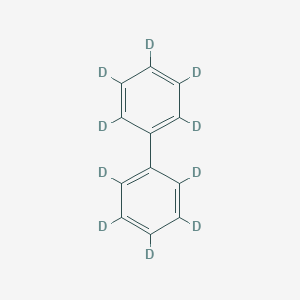

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOUZKKEUPVFJK-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933437 | |

| Record name | (~2~H_10_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid with a pleasant peculiar odor; [NTP] Fine, faintly yellow crystals; [Sigma-Aldrich MSDS] | |

| Record name | Biphenyl-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1486-01-7 | |

| Record name | 1,1'-Biphenyl-2,2',3,3',4,4',5,5',6,6'-d10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_10_)-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-d10 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Purity of Biphenyl D10

Methodologies for Deuterium (B1214612) Incorporation

The introduction of deuterium atoms into the biphenyl (B1667301) structure can be achieved through several synthetic strategies, aiming for either complete or site-specific deuteration.

The complete replacement of all ten hydrogen atoms in biphenyl with deuterium to form Biphenyl-d10 (C6D5-C6D5) is a primary goal for many applications. One established method involves a three-step synthesis starting from benzene (B151609). osti.gov Another approach is the coupling of the Grignard reagent of a deuterated bromobenzene. acs.org

Acid-catalyzed hydrogen-deuterium (H/D) exchange reactions are also commonly employed for the deuteration of aromatic compounds. mdpi.comnih.gov These reactions often utilize strong deuterated Brønsted or Lewis acids in the presence of a deuterium source. mdpi.com For instance, treating an aromatic compound with a deuterated solvent and a strong acid can facilitate the exchange of aromatic hydrogens for deuterium. google.comgoogle.com More recent advancements include the use of catalytic amounts of hexafluorophosphate (B91526) (PF6−) in deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and D2O to achieve high levels of deuterium incorporation under ambient conditions.

A method for preparing this compound from biphenyl has also been developed. osti.gov Furthermore, the decarboxylation of carboxylic acids under hydrothermal conditions in D2O in the presence of a palladium catalyst has been shown to achieve complete deuteration of aromatic hydrocarbons. mdpi.com

In addition to full deuteration, the synthesis of partially deuterated biphenyl isotopologues, such as Biphenyl-2,2',6,6'-d4 and Biphenyl-2,2',3,3',5,5',6,6'-d8, is of significant interest for specific research applications. osti.govosti.gov

Biphenyl-2,2',6,6'-d4 has been prepared from 2,2',6,6'-tetrabromobiphenyl. osti.gov

Biphenyl-2,2',3,3',5,5',6,6'-d8 was synthesized from this compound through a two-step process. osti.gov

These site-specific deuterations allow for more detailed studies of molecular structure and reaction mechanisms. acs.org For example, palladium-catalyzed ortho-deuteration of arenes bearing weakly coordinated directing groups has been demonstrated for substrates like phenylacetic acids. hbni.ac.inrsc.org

Strategies for Full Deuteration

Evaluation of Isotopic Enrichment and Purity

Determining the isotopic enrichment and purity of this compound is critical for its effective use. rsc.org This is typically accomplished using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgresearchgate.net

NMR spectroscopy is a powerful tool for confirming the structural integrity and determining the deuterium content of labeled compounds. rsc.orglabinsights.nl Both proton (¹H) and deuterium (²H) NMR can be utilized. nih.gov For highly deuterated compounds like this compound, where the residual proton signals are weak, ²H NMR is particularly advantageous. sigmaaldrich.com It provides a clean spectrum, as all proton signals are transparent, and can be used for quantitative determination of deuterium atom percentage. sigmaaldrich.com A combined ¹H NMR and ²H NMR approach has been shown to provide even more accurate isotopic abundance results compared to traditional methods. nih.gov

Mass spectrometry is essential for determining the isotopic distribution and confirming the molecular weight of deuterated compounds. rsc.orgresearchgate.net High-resolution mass spectrometry (HR-MS) allows for the extraction and integration of isotopic ions to calculate the isotopic enrichment. rsc.org Gas chromatography-mass spectrometry (GC-MS) is also a common technique for analyzing the purity of this compound. nist.gov The mass spectrum of deuterated compounds will show a characteristic shift in the mass-to-charge ratio corresponding to the number of deuterium atoms incorporated. nih.gov For this compound, a mass shift of M+10 is expected. sigmaaldrich.comsigmaaldrich.com

The combination of NMR and MS provides a comprehensive evaluation of the synthesized this compound, ensuring both the correct placement of deuterium atoms and a high level of isotopic enrichment. rsc.org Commercially available this compound often has an isotopic purity of 99 atom % D. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Advancements in Synthetic Protocols for High-Quality this compound

Research continues to focus on developing more efficient, milder, and more selective methods for the synthesis of deuterated aromatic compounds. researchgate.netresearchgate.net Recent breakthroughs include the development of novel catalytic systems and the use of visible-light photocatalysis. researchgate.netrsc.org These advancements aim to overcome the limitations of older methods that often required harsh conditions and resulted in lower yields. researchgate.net The development of metal-free H-D exchange conditions, such as using deuterated trifluoroacetic acid, also represents a significant step forward. nih.gov These improved protocols are crucial for producing high-quality this compound with high isotopic purity and in good yields, meeting the increasing demand for this important labeled compound. zeotope.comnih.gov

Spectroscopic Investigations of Biphenyl D10 and Isotope Effects

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers deep insights into the molecular motions of biphenyl-d10. The observed spectral shifts between this compound and its non-deuterated counterpart are instrumental in the detailed assignment of fundamental vibrational modes. researchgate.net

The infrared spectrum of this compound has been a subject of detailed analysis to assign its fundamental vibrational modes. researchgate.net These studies often compare the spectra of this compound with that of biphenyl (B1667301) to leverage the isotopic shifts for more accurate assignments. researchgate.netcdnsciencepub.com The analysis is consistent with a D2h molecular model or a slightly hindered rotator. researchgate.net The spectra are often interpreted by considering the two phenyl rings and their weak interaction through the acetylenic bridge. cdnsciencepub.com

Hydrostatic pressure serves as a tool to investigate conformational changes in molecules. aip.orgresearchgate.net For this compound, applying pressure at low temperatures can induce a phase transition from a twisted to a planar conformation. aip.org This "flattening" of the molecule under pressure results in the disappearance of certain IR absorption peaks. aip.org

Specifically, studies have shown that between pressures of 0.07 and 0.45 GPa at liquid-helium temperatures, a phase transition occurs, leading to the loss of IR activity for specific vibrational modes. aip.org Numerical simulations and group-theoretical analysis have been employed to identify these modes. aip.org The vibrational modes that disappear upon planarization are those whose induced dipole moments are perpendicular to the main axis of the twisted molecule. aip.org This pressure-induced change from a bimodal to a unimodal dihedral angle distribution has been corroborated by Monte Carlo simulations, which show the transition occurring at pressures beyond 0.8 GPa. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy for a comprehensive vibrational analysis of this compound. researchgate.nethoriba.com Studies of the Raman spectra of this compound in the liquid phase have been conducted to assign the fundamental modes of vibration. researchgate.net The observed spectra are consistent with a D2h model or a slightly hindered rotator, and inconsistent with either a D2d or a C2 model. researchgate.net

A detailed assignment of frequencies to the fundamental modes has been achieved for both biphenyl and this compound. researchgate.net Force field calculations, refined using the fundamental frequencies of both isotopologues, have been used to support these assignments. researchgate.net Furthermore, pressure-dependent Raman studies on biphenyl show that as pressure increases, the inter- and intra-molecular π-π conjugation and delocalization effects are enhanced, leading to an increase in the intensity of Raman bands and a blue shift in frequency. researchgate.net

Infrared (IR) Spectroscopy Analysis and Assignments

Electronic Spectroscopy Studies

Electronic spectroscopy probes the electronic structure and transitions within the this compound molecule. The deuterium (B1214612) isotope effect is a key aspect of these investigations, revealing subtle steric and electronic influences.

The ultraviolet (UV) absorption spectrum of this compound has been compared with that of biphenyl to investigate the effects of deuteration. cdnsciencepub.com The primary focus of such studies is to determine if the steric effect of the ortho deuterium atoms can be measured. cdnsciencepub.com It is generally assumed that any significant difference in the extinction coefficient between biphenyl and this compound is attributable to the ortho deuterium atoms, as substitutions at the meta or para positions cause only minor changes. cdnsciencepub.com

Research has shown a small but measurable isotope effect. The ratio of the molar extinction coefficients (εH/εD) gives an average value of approximately 0.98. cdnsciencepub.com This result is in the direction predicted by the smaller effective size of the carbon-deuterium bond compared to the carbon-hydrogen bond, which would lead to a molecule that is closer to planarity. cdnsciencepub.com A more planar conformation would be expected to have a greater extinction coefficient due to increased resonance between the phenyl rings. cdnsciencepub.com

| Compound | Solvent | λmax (nm) | εmax | εH/εD |

|---|---|---|---|---|

| Biphenyl | Cyclohexane | 247 | 16,290 | 0.984 |

| This compound | 246.5 | 16,545 | ||

| Biphenyl | n-Hexane | 247 | 17,140 | 0.983 |

| This compound | 246.5 | 17,440 | ||

| Biphenyl | n-Hexane | 246.5 | 16,700 | 0.997 |

| This compound | 246.5 | 16,750 | ||

| Biphenyl | n-Hexane | 247 | 16,590 | 0.967 |

| This compound | 246.5 | 17,170 |

Table based on data from a comparative study of the ultraviolet absorption spectra of biphenyl and this compound. cdnsciencepub.com

The steric effect of deuterium atoms at the ortho positions (2, 6, 2', and 6') is a primary driver of the observed isotope effects in the UV spectrum of this compound. cdnsciencepub.com The smaller effective size of a C-D bond compared to a C-H bond is predicted to reduce steric hindrance between the two phenyl rings. cdnsciencepub.com This reduction in steric strain should allow the deuterated molecule to adopt a more planar conformation. cdnsciencepub.com

A more planar structure enhances the π-electron conjugation across the inter-ring bond, which is expected to increase the molar extinction coefficient (εmax). cdnsciencepub.com Experimental results confirm this, showing a slightly higher εmax for this compound compared to biphenyl. cdnsciencepub.com Although the effect is small, it provides evidence for the steric influence of the ortho deuterium atoms on the molecule's electronic properties. cdnsciencepub.com

Ultraviolet (UV) Absorption Spectroscopy and Deuterium Isotope Effects

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. For this compound, deuterium (²H) NMR is particularly informative.

Solid-state deuterium (²H) NMR is exceptionally well-suited for elucidating the conformational dynamics of molecules like this compound. nih.gov The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient creates a characteristic spectral lineshape, known as a Pake pattern, which is highly sensitive to molecular orientation and motion. d-nb.inforesearchgate.net

Studies on this compound, particularly when confined in mesoporous materials like SBA-15 and MCM-41, utilize ²H-NMR to characterize rotational dynamics. d-nb.inforesearchgate.net At low temperatures, the spectra show a typical rigid Pake pattern, indicating that the molecules are in a static or near-static regime. d-nb.inforesearchgate.net For this compound, these patterns are characterized by a quadrupolar coupling constant (Qcc) of approximately 176 kHz and an asymmetry parameter (η) of about 0.04, which are typical values for deuterons in a rigid aromatic environment. d-nb.info

As the temperature increases, changes in the NMR lineshape reveal the onset of specific molecular motions. A key dynamic process observed in this compound is the C2 flip, or 180° rotation, of the phenyl rings around the central C-C bond. d-nb.info This motion causes a distinct change in the orientation of the C-D bonds, leading to a characteristic averaging of the quadrupolar interaction that is reflected in the ²H-NMR spectrum. d-nb.info This technique allows for the detailed characterization of the torsional angles and the energy barriers associated with these conformational changes. In the gas phase, the equilibrium torsional angle for this compound was found to be 45.5°, with rotational barriers of 9.9 kJ/mol at 0° and 9.2 kJ/mol at 90°. d-nb.info

Table 1: Solid-State ²H-NMR Parameters for this compound

| Parameter | Value | Significance | Source |

|---|---|---|---|

| Quadrupolar Coupling Constant (Qcc) | ~176 kHz | Measures the strength of the interaction between the deuterium nucleus and the electric field gradient. | d-nb.info |

| Asymmetry Parameter (η) | ~0.04 | Describes the deviation of the electric field gradient from axial symmetry. | d-nb.info |

| Gas Phase Equilibrium Angle (α) | 45.5° (±1.2°) | The dihedral angle between the two phenyl rings in the gas phase. | d-nb.info |

| Gas Phase Rotational Barrier (at 0°) | 9.9 kJ/mol | The energy barrier to rotation through the planar conformation. | d-nb.info |

| Gas Phase Rotational Barrier (at 90°) | 9.2 kJ/mol | The energy barrier to rotation through the perpendicular conformation. | d-nb.info |

The use of this compound is advantageous in mechanistic studies, as the deuterium nuclei can serve as silent labels in ¹H NMR while providing a distinct signal in ²H NMR. This dual capability allows researchers to track the fate of specific molecules in complex reaction mixtures without spectral overlap.

A notable example is the investigation of the Pt-catalyzed oxidative homocoupling of benzene (B151609) to form biphenyl. In a study using benzene-d6 (B120219) as the substrate, the formation of this compound as the exclusive product was monitored. Time-resolved ¹H NMR spectra clearly showed the consumption of the protonated oxidant, phenyliodine diacetate (PhI(OAc)₂), by observing the diminishing signals of its phenyl group and the corresponding increase in the signal for the product, iodobenzene (B50100) (PhI). Concurrently, the biphenyl product, being fully deuterated, was not observable in the ¹H NMR spectrum, thus simplifying the analysis of the aromatic region. The formation and quantification of this compound were confirmed separately by ²H NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Furthermore, ¹H and ²H NMR studies have been conducted on the radical anion of this compound. ru.nl By measuring the contact shifts in the NMR spectra, researchers can determine the sign and magnitude of hyperfine splitting constants, which provides direct information about the distribution of the unpaired electron within the radical anion. ru.nl Comparing the proton and deuterium relaxation times also yields values for the electron spin and rotational correlation times, offering insights into the dynamic processes of the radical in solution. ru.nl

²H-NMR is a powerful tool for investigating molecular motion and phase transitions in solid this compound. d-nb.infonih.gov The temperature dependence of the NMR lineshape and spin-lattice relaxation times provides detailed information about the dynamic state of the molecule. d-nb.infonih.gov

Neat this compound undergoes structural phase transitions at low temperatures, specifically at 38 K and 24 K. d-nb.info These transitions correspond to changes from a planar or disordered structure at room temperature (Phase I) to non-planar, incommensurate structures at low temperatures (Phases II and III). d-nb.info These phase changes, which involve subtle alterations in the molecular twisting, can be detected by NMR.

When this compound is confined within nanoporous silica (B1680970), its phase behavior changes dramatically. d-nb.inforesearchgate.net ²H-NMR studies have shown a significant reduction in the melting point of this compound, from the bulk value of 342.4 K (69.2 °C) down to a range of 222 K to 229 K. d-nb.inforesearchgate.net As the temperature is increased, the ²H-NMR spectra transition from a static Pake pattern to a narrow, liquid-like Lorentzian line. d-nb.info This transition does not occur at a sharp temperature but over a range, indicating a glass-like melting behavior. d-nb.inforesearchgate.net The spectra in the intermediate regime are complex and can be modeled to show a distribution of activation energies for the rotational motions, reflecting the heterogeneous environment within the pores. d-nb.inforesearchgate.net At temperatures just below the main melting transition, deviations from the static pattern indicate a "pre-melting" motion, which is attributed to the onset of C2-ring flips. d-nb.inforesearchgate.net

Table 2: Phase Transition Temperatures for this compound

| Condition | Transition | Temperature (K) | Source |

|---|---|---|---|

| Bulk (Neat) | Phase I to Phase II | 38 K | d-nb.info |

| Bulk (Neat) | Phase II to Phase III | 24 K | d-nb.info |

| Bulk (Neat) | Melting Point | 342.4 K | d-nb.inforesearchgate.net |

| Confined in SBA-15 Silica | Melting/Glass Transition | 222 K - 229 K | d-nb.inforesearchgate.net |

1H and 2H NMR in Mechanistic Investigations

Optical Kerr Effect (OKE) Spectroscopy for Intermolecular Dynamics

Optical Kerr Effect (OKE) spectroscopy is an ultrafast laser technique used to probe the low-frequency intermolecular motions in liquids, such as librations (hindered rotations) and translational vibrations. researchgate.netoxinst.com The technique provides a spectrum of the intermolecular dynamics, which is sensitive to the shape of the potential energy surface governing molecular interactions. researchgate.netrsc.org

Studies on liquid biphenyl using optically heterodyne detected OKE (OHD-OKE) spectroscopy have revealed that its intermolecular spectrum is broad and has a bimodal character. researchgate.net This spectrum is remarkably similar in frequency and width to that of benzene, despite biphenyl's larger size and different moments of inertia. researchgate.net This similarity suggests that rotational motion in liquid biphenyl is significantly more hindered than in benzene, which compensates for the differences in their physical properties. researchgate.net

Brillouin Scattering Spectroscopy for Low-Frequency Phonons

Brillouin scattering is a spectroscopic technique that probes low-frequency collective excitations in materials, known as phonons. pulse-h2020.eu It involves the inelastic scattering of light from thermally activated acoustic waves, and the resulting frequency shift of the scattered light provides direct information about the velocity of sound and the elastic properties of the material. pulse-h2020.euescholarship.org

Brillouin scattering measurements have been successfully applied to single crystals of this compound to determine their elastic constants. researchgate.netresearchgate.net These constants are a measure of the material's stiffness and resistance to deformation along different crystallographic directions. The experiments provide values for the components of the elastic tensor, which describes the anisotropic mechanical properties of the crystal. researchgate.net

One key finding from these studies is the value of the elastic constant C₃₃, which relates to the stiffness along the crystal's c-axis. For this compound, C₃₃ was determined to be 18.06 x 10⁹ N/m². researchgate.netresearchgate.net This value was found to be significantly different from that of p-terphenyl (B122091) (C₃₃ = 26.42 x 10⁹ N/m²), another member of the polyphenyl series. researchgate.net This difference highlights how the addition of another phenyl ring in p-terphenyl substantially increases the stiffness along the long molecular axis of the crystal. researchgate.net These experimental values are crucial for validating and refining theoretical models based on atom-atom potentials that aim to predict the mechanical properties of molecular crystals. researchgate.netresearchgate.net In the incommensurate phases of biphenyl, low-frequency vibrations known as phasons can also be studied. capes.gov.br

Table 3: Elastic Constant C₃₃ for this compound and a Related Compound

| Compound | Elastic Constant (C₃₃) | Technique | Source |

|---|---|---|---|

| This compound | 18.06 x 10⁹ N/m² | Brillouin Scattering | researchgate.netresearchgate.net |

| p-Terphenyl | 26.42 x 10⁹ N/m² | Brillouin Scattering | researchgate.net |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 71600 |

| Biphenyl | 313 |

| Benzene | 241 |

| Benzene-d6 | 71599 |

| p-Terphenyl | 7109 |

| Iodobenzene | 11661 |

| n-Heptane | 8900 |

Mechanistic Investigations Utilizing Biphenyl D10 As a Probe

Elucidation of Reaction Pathways and Intermediateswikipedia.org

Biphenyl-d10 is instrumental in elucidating complex reaction pathways. For instance, in the platinum-catalyzed oxidative homocoupling of benzene-d6 (B120219) (C6D6), the exclusive formation of this compound confirms that the C-H (or in this case, C-D) bonds of benzene (B151609) are the ones being activated and coupled. wikipedia.org

The study of such reactions often involves proposing several potential mechanistic pathways. Common pathways in C-C bond formation include reductive elimination from a single metal center, disproportionation to form a diarylmetal species, or an associative mechanism involving two metal centers. sigmaaldrich.com The isotopic labeling provided by this compound and its precursors helps to distinguish between these possibilities. For example, in the reaction of 2-arylpyridines with an yttrium complex, deuterium (B1214612) labeling experiments using deuterated starting materials helped to confirm a stepwise process involving the formation of a five-membered metallacycle as a metastable intermediate. sigmaaldrich.com

Furthermore, in the metabolism of dibenzofuran (B1670420) by Pseudomonas putida, this compound was used as a substrate to understand the degradation pathway, leading to the identification of a series of benzofuran (B130515) derivatives as metabolites. fishersci.ca

Deuterium Isotope Effects in Chemical Reactions

The mass difference between hydrogen and deuterium leads to a difference in the zero-point energy of C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. This difference gives rise to the kinetic isotope effect (KIE), where a reaction involving C-H bond cleavage is faster than the analogous reaction with C-D bond cleavage. The magnitude of the KIE can provide information about the rate-determining step of a reaction and the nature of the transition state.

Aryl radicals are highly reactive intermediates involved in numerous chemical transformations. This compound and its deuterated precursors are crucial for studying the mechanisms of these reactions.

In base-induced homolytic aromatic substitution (BHAS) reactions, aryl radicals can undergo several competing reactions, including addition to an aromatic ring (C-C bond formation) and hydrogen atom abstraction (HAT). sigmaaldrich.comheraeus-precious-metals.comnih.gov The use of deuterated solvents like benzene-d6 allows for the quantification of the KIE for these processes.

For example, the reaction of 2-iodo-1,3-dimethylbenzene (B54174) in benzene with KOtBu leads to the formation of both 2,6-dimethylbiphenyl (B1614804) (from C-C bond formation) and biphenyl (B1667301) (from a radical translocation involving HAT). sigmaaldrich.comwikipedia.org When this reaction is carried out in benzene-d6, a significant KIE is observed for the formation of this compound, with its yield decreasing dramatically compared to the reaction in non-deuterated benzene. sigmaaldrich.comwikipedia.orgamericanelements.com In contrast, the yield of the C-C coupled product, 2,6-dimethylbiphenyl-d5, is not significantly affected. sigmaaldrich.comwikipedia.org This indicates that the HAT from the solvent is a key step in the formation of biphenyl and is subject to a large primary KIE, whereas the C-C bond formation step is not rate-determining. americanelements.com

Table 1: Isotope Effects in the Reaction of 2-Iodo-1,3-dimethylbenzene in Benzene vs. Benzene-d6

| Solvent | Product | Yield (%) | Isotope Effect (kH/kD) | Reference |

|---|---|---|---|---|

| Benzene (C6H6) | Biphenyl | ~32 | \multirow{2}{*}{~8} | americanelements.com |

| Benzene-d6 (C6D6) | This compound | 4 | americanelements.com | |

| Benzene (C6H6) | 2,6-Dimethylbiphenyl | ~8.1 | \multirow{2}{*}{~0.74} | sigmaaldrich.com |

| Benzene-d6 (C6D6) | 2,6-Dimethylbiphenyl-d5 | ~11 | sigmaaldrich.com |

These findings support a mechanism where the sterically hindered xylyl radical preferentially abstracts a hydrogen (or deuterium) atom from the solvent to form a phenyl radical, which then leads to biphenyl. sigmaaldrich.com The difficult abstraction of a deuterium atom from benzene-d6 slows down this pathway, making it a clear indicator of a radical mechanism. wikipedia.orgfishersci.fi

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. sigmaaldrich.cn Deuterium labeling with compounds like this compound is a powerful tool to differentiate between proposed mechanisms, particularly between organometallic pathways (like concerted metalation-deprotonation, CMD) and radical pathways (like BHAS). fishersci.caereztech.com

In palladium-catalyzed reactions, the presence and magnitude of a KIE can provide strong evidence for a particular mechanism. For instance, in the coupling of 2-iodo-1,3-dimethylbenzene with benzene, different palladium catalysts can promote either a radical or an organometallic pathway. fishersci.ca

When the reaction is catalyzed by a Pd(OAc)2/dppf system, the formation of biphenyl is significantly suppressed in benzene-d6 compared to benzene, while the formation of 2,6-dimethylbiphenyl is largely unaffected. fishersci.ca This is characteristic of a radical BHAS pathway, where the HAT step to form the phenyl radical is rate-limiting for biphenyl formation. fishersci.ca

Conversely, when using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), the yields of both biphenyl and 2,6-dimethylbiphenyl are significantly decreased in benzene-d6. fishersci.ca This is consistent with an organometallic CMD pathway, where the cleavage of the C-D bond of benzene is involved in the rate-determining step for the formation of the main coupled product. fishersci.cafishersci.ca

Table 2: Isotope Effects in Palladium-Catalyzed Coupling of 2-Iodo-1,3-dimethylbenzene

| Catalyst System | Solvent | 2,6-Dimethylbiphenyl Yield (%) | Biphenyl Yield (%) | Proposed Pathway | Reference |

|---|---|---|---|---|---|

| \multirow{2}{*}{Pd(OAc)2/dppf} | Benzene | 3.1 | 12.4 | \multirow{2}{*}{Radical (BHAS)} | fishersci.ca |

| Benzene-d6 | 3.9 | 1.4 | fishersci.ca | ||

| \multirow{2}{*}{Pd(PPh3)4} | Benzene | 30.3 | 1.7 | \multirow{2}{*}{Organometallic (CMD)} | fishersci.ca |

| Benzene-d6 | 6.9 | 0.3 | fishersci.ca |

The synthesis of this compound via the oxidative homocoupling of benzene-d6 is itself a subject of mechanistic study. wikipedia.org In a platinum-catalyzed system using PhI(OAc)2 as the oxidant, kinetic studies revealed that the reaction is second-order with respect to benzene. wikipedia.org This finding, combined with the lack of a significant intermolecular KIE when coupling a mixture of deuterated and non-deuterated arenes, suggests that C-H/C-D bond activation is not the sole rate-determining step. wikipedia.orgfishersci.se The proposed mechanism involves the reaction of a Pt(IV) intermediate with two molecules of benzene in a sequence where the second C-H activation is the rate-determining step. wikipedia.org

In palladium-catalyzed oxidative coupling of o-xylene, the use of o-xylene-d10 (B166450) revealed a very large KIE (kH/kD = 24 ± 2), suggesting that C-H activation is central to the rate-determining step. fishersci.ca H/D exchange experiments further supported a bimetallic mechanism involving transmetalation between two Pd(II)-aryl intermediates as the rate-limiting step at low catalyst concentrations. fishersci.ca

Isotope Effects in Palladium-Catalyzed Reactions

Probing Radical Mechanisms and Translocation Reactions

The isotopic labeling of biphenyl with deuterium to form this compound serves as a powerful tool for elucidating complex radical reaction mechanisms, particularly those involving hydrogen atom transfer (HAT) and radical translocation. The significant difference in bond strength between a C-H and a C-D bond allows researchers to probe the involvement of bond cleavage at these positions in the rate-determining steps of a reaction.

A notable application of this is in the study of base-induced homolytic aromatic substitution (BHAS) reactions. rsc.org In one such investigation, the reaction of 2-iodo-1,3-dimethylbenzene in benzene with potassium tert-butoxide was studied. rsc.orgrsc.org This reaction yields both 2,6-dimethylbiphenyl and, surprisingly, a significant amount of biphenyl. rsc.org The proposed mechanism suggests that the initially formed 2,6-dimethylphenyl (xylyl) radical does not primarily add to the benzene solvent. rsc.org Instead, due to steric hindrance from the two methyl groups, it preferentially abstracts a hydrogen atom from a benzene molecule. rsc.orgrsc.org This HAT event, a form of radical translocation, generates a phenyl radical and m-xylene. rsc.org The newly formed phenyl radical then adds to another benzene molecule to ultimately form biphenyl. rsc.orgrsc.org

To test this hypothesis, the reaction was conducted in deuterated benzene (C₆D₆), which would lead to the formation of this compound. rsc.orgresearchgate.net The results showed a dramatic decrease in the yield of this compound compared to the yield of biphenyl in the non-deuterated solvent. rsc.orgrsc.org This pronounced kinetic isotope effect strongly supports the proposed mechanism, indicating that the abstraction of a hydrogen/deuterium atom from the benzene solvent is a challenging and likely rate-determining step. rsc.orgresearchgate.net In contrast, the yield of the corresponding dimethylbiphenyl product (which becomes partially deuterated, 12-d5) was not significantly diminished; in fact, it saw a slight increase. rsc.orgrsc.org This is because the alternative pathway—direct addition of the xylyl radical to the solvent—becomes more competitive when the HAT pathway is slowed by the stronger C-D bond. rsc.org The unreacted starting material, 2-iodo-1,3-dimethylbenzene, was also observed in the C₆D₆ reaction, which is explained by a less efficient propagation of the radical chain reaction. researchgate.net These distinctive outcomes establish the reaction as a sensitive assay for the presence of aryl radicals. rsc.org

| Solvent | Biphenyl Yield (%) | 2,6-Dimethylbiphenyl Yield (%) |

|---|---|---|

| Benzene (C₆H₆) | ~32% | 8.1% |

| Benzene-d6 (C₆D₆) | 4% | 11% |

Studies of Aromatic C-H Activation Processes

Deuterium-labeled compounds, including this compound and its precursors like benzene-d6, are indispensable in the study of aromatic C-H activation mechanisms catalyzed by transition metals. These studies help determine whether C-H bond cleavage is part of the rate-limiting step and whether it is reversible.

In the development of a Pt-catalyzed oxidative homocoupling of benzene to produce biphenyl, benzene-d6 was used as the substrate. osti.gov The experiment, conducted at 100 °C, resulted in the exclusive formation of this compound, confirming that the benzene solvent is the direct source of both phenyl rings in the product. osti.gov This observation, along with other experiments, helped to rule out alternative mechanisms and support a pathway involving two consecutive C-H activation steps on a Pt(II) complex to form a diphenyl platinum(IV) intermediate, which then undergoes C-C reductive elimination to yield biphenyl. osti.gov The rate-determining step was identified through kinetic analysis, which is often complemented by kinetic isotope effect (KIE) studies in such C-H activation research. osti.gov

Similarly, in studies of nitrile-directed meta-C-H functionalization of biphenyl derivatives, deuterated substrates are used to probe the mechanism. nih.gov For instance, a deuterium/hydrogen exchange experiment using a deuterated biphenyl substrate ([D₅]-biphenylnitrile) showed no exchange with protons from water, indicating that the C-H bond cleavage step is irreversible. nih.gov Furthermore, kinetic isotope effect studies were performed by comparing the reaction rates of the normal substrate (kH) with its deuterated counterpart (kD). nih.gov

| Experiment Type | KIE Value | Implication |

|---|---|---|

| Intermolecular Competition (PH/PD) | 4.6 | C-H bond cleavage is likely the turnover-limiting step of the reaction. |

| Parallel Experiments (kH/kD) | 2.6 |

Environmental Applications and Fate of Biphenyl D10

Biphenyl-d10, a deuterated form of biphenyl (B1667301), serves as a crucial tool in environmental science, primarily as an internal standard for the analysis of organic pollutants. Its environmental fate, including its potential for biodegradation, is also a subject of scientific inquiry.

Advanced Methodological Development for Biphenyl D10 Analysis

Development of Analytical Methods for Complex Matrices

The analysis of trace organic pollutants in intricate samples like soil, sediment, tissue, and biological fluids presents significant challenges due to the presence of interfering compounds. mdpi.comresearchgate.net To address this, sophisticated methods that integrate sample extraction, cleanup, and detection have been developed, with Biphenyl-d10 playing a key role in validating and quantifying these processes.

This technique is a powerful, solvent-free approach for the extraction and analysis of volatile and semivolatile compounds. nih.govscience.gov A method based on HS-SPME-GC-MS/MS has been developed for quantifying 2- to 4-ring PAHs in complex matrices like saliva. sigmaaldrich.com In such applications, this compound is used as a surrogate standard to ensure accuracy.

The development of these methods involves the careful optimization of several experimental parameters to maximize extraction efficiency and sensitivity. researchgate.net Key parameters that are typically optimized are summarized below. researchgate.nethilarispublisher.com

| Parameter | Options/Range | Optimized Value Example |

| SPME Fiber Coating | PDMS, DVB/CAR/PDMS, PA | 100 μm Polydimethylsiloxane (PDMS) nih.govhilarispublisher.com |

| Extraction Temperature | 60 - 100°C | 80°C researchgate.nethilarispublisher.com |

| Extraction Time | 20 - 60 min | 40 min researchgate.nethilarispublisher.com |

| Sample Salinity | 0 - 30% NaCl (w/v) | 20% NaCl researchgate.nethilarispublisher.com |

| Desorption Time | 5 - 20 min | 15 min researchgate.nethilarispublisher.com |

The use of a triple quadrupole mass spectrometer (MS/MS) provides enhanced selectivity compared to single quadrupole systems, which is critical for distinguishing target analytes from matrix interferences. thermofisher.com This multi-residue analysis capability allows for the simultaneous quantification of dozens of organic xenobiotics, including PCBs and PAHs, in a single run. researchgate.nethilarispublisher.com

Pressurized Solvent Extraction (PSE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient technique for extracting analytes from solid and semi-solid samples. nih.govoup.com It utilizes elevated temperatures and pressures to increase the speed and efficiency of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. nih.govscielo.br

Methods have been developed that integrate extraction and sample cleanup into a single step within the PSE cell. scielo.bruchile.cl This is achieved by packing the extraction cell with sorbents like silica (B1680970) gel or Florisil, which retain interfering substances like lipids while allowing the target analytes to be extracted. nih.govuchile.cl this compound is often used as a surrogate standard in these methods to monitor the recovery of PAHs and PCBs from matrices like meat, soil, and tissue. tandfonline.comuvigo.es

Research has focused on optimizing PSE parameters to maximize analyte recovery. nih.govuchile.cluvigo.es

Table of Optimized PSE Conditions for PCB Analysis in Meat Samples

| Parameter | Optimized Condition |

|---|---|

| Solvent | Hexane/Methylene Chloride (1:1, v/v) scielo.bruchile.cl |

| Temperature | 70°C scielo.bruchile.cl |

| Extraction Time | 6 minutes scielo.bruchile.cl |

| Extraction Cycles | Two scielo.bruchile.cl |

| In-Cell Cleanup Sorbent | Sulfuric acid acidified silica gel scielo.bruchile.cl |

This integrated approach yields high recoveries (71-104% for PCBs) and good repeatability (RSD 3-6%), demonstrating its effectiveness for complex sample preparation. scielo.bruchile.cl

The optimization of GC-MS parameters is critical for enhancing the sensitivity and resolution of analyses involving this compound as a standard. tandfonline.com For trace organic pollutants, techniques like large-volume injection using a programmable temperature vaporization (PTV) inlet can greatly improve analytical sensitivity by allowing injection volumes up to 150 µL or more, compared to the 1-2 µL of traditional split/splitless injection. tandfonline.com

Optimization of an ion trap mass spectrometer (ITMS) for PCB analysis involved adjusting key operating parameters to substantially increase sensitivity in MS/MS mode. researchgate.net

Table of Optimized Ion Trap MS Parameters

| Parameter | Influence on Sensitivity |

|---|---|

| Isolation Time | No significant effect researchgate.net |

| Excitation Voltage | Substantial increase researchgate.net |

| Excitation Time | Substantial increase researchgate.net |

| "q" value | Substantial increase researchgate.net |

| Ion Source Temperature | Strongest influence; increase researchgate.net |

| Electron Energy | Substantial increase researchgate.net |

Through such optimization, detection limits can be pushed into the femtogram (fg) range, enabling the accurate measurement of ultra-trace levels of pollutants in environmental samples like atmospheric aerosols. researchgate.netnih.gov Further enhancements in selectivity are achieved by using triple quadrupole (TQ) mass spectrometers, which are becoming more common for environmental analyses that previously relied on high-resolution mass spectrometry (HRMS). thermofisher.comwaters.com

Solid Phase Extraction (SPE) is a cornerstone of sample preparation for removing interfering compounds from sample extracts prior to chromatographic analysis. truman.eduepa.gov It is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. mdpi.comresearchgate.nettruman.edu The choice of SPE sorbent and solvents is tailored to the specific analytes and the sample matrix. researchgate.nethelcom.fi

A high-performance SPE cleanup method was developed for the analysis of PCBs and other dioxin-like compounds using monodisperse magnesium oxide (MgO) microspheres and basic alumina (B75360) as adsorbents. nih.gov This procedure effectively removed interferences such as lipids and pigments from complex samples like sediment and pine needles. nih.gov The method involves optimizing the amount of adsorbent and the solvent system for washing and elution steps to ensure high recovery of target analytes. nih.gov

Common SPE Sorbents and Their Applications

| Sorbent | Phase Type | Typical Application |

|---|---|---|

| Silica Gel | Normal Phase | Removal of polar interferences uchile.cltruman.edu |

| Florisil | Normal Phase | Cleanup of pesticide and PCB extracts nih.govtruman.edu |

| Alumina | Normal Phase | Separation of aromatic compounds nih.gov |

| C18 (Octadecyl) | Reversed Phase | Extraction of nonpolar compounds from aqueous matrices truman.edu |

These cleanup procedures are essential for protecting the analytical instrumentation and achieving the low detection limits required for environmental monitoring, with reported recoveries ranging from 63-148% for various PCB congeners. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Optimization

Isotope Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that provides a high degree of accuracy and precision. epa.gov It is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of many semivolatile organic compounds. epa.gov The technique relies on the use of stable, isotopically labeled analogs of the target analytes, such as this compound.

The core principle of IDMS involves adding a known quantity of the labeled standard (e.g., this compound) to the sample at the very beginning of the analytical procedure. epa.gov This labeled compound is chemically identical to the native analyte and therefore experiences the same potential losses during all stages of sample preparation, including extraction, cleanup, and concentration. epa.gova-2-s.com

By measuring the ratio of the native analyte to the labeled standard in the final extract using GC-MS, the initial concentration of the analyte in the sample can be calculated with high accuracy, as the ratio remains constant regardless of analyte loss. science.govresearchgate.net This corrects for variability in the analytical process and matrix effects, which are persistent challenges in environmental analysis. a-2-s.comresearchgate.net this compound has been used as a labeled compound for analytes like acenaphthene (B1664957) in EPA Method 1625 and as a general surrogate for PAHs and PCBs. tandfonline.com

Theoretical and Computational Studies of Biphenyl D10

Quantum Chemical Calculations of Molecular Structure and Spectra

Quantum chemical calculations are fundamental in determining the precise molecular structure and predicting the spectral properties of Biphenyl-d10. These calculations can model the effects of deuteration on the molecule's geometry and vibrational modes.

Investigations using quantum mechanical calculations have been employed to estimate the internal dihedral angle between the two phenyl rings. researchgate.net For biphenyl (B1667301), this angle is a result of the balance between the steric hindrance of the ortho-hydrogens (or deuteriums), which favors a twisted conformation, and the π-electron conjugation, which favors a planar structure. d-nb.info

Numerical simulations combined with group-theoretical analysis have been performed to understand the infrared (IR) spectra of both biphenyl (C12H10) and its deuterated analogue, this compound (C12D10). aip.org Studies under hydrostatic pressure have shown that at low temperatures, both molecules undergo a phase transition from a twisted to a planar conformation. This transition is marked by the disappearance of specific IR absorption peaks. Calculations help identify the vibrational modes that lose IR activity as the molecule planarizes. aip.org For this compound, peaks observed at ambient pressure around 590 cm⁻¹ and 655 cm⁻¹ are among those that disappear, indicating their connection to the non-planar structure. aip.org

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational dynamics and the influence of its environment.

Simulations have been performed on biphenyl and its derivatives in solution to understand the solvent's influence on the molecule's shape. researchgate.net These studies often use force fields like GROMOS96 to describe the van der Waals interactions between the solute (this compound) and the solvent. researchgate.net For instance, MD simulations of biphenyl in a carbon tetrachloride (CCl4) solution calculated an equilibrium dihedral angle of 28°. d-nb.info Such simulations are crucial for interpreting experimental data from solution-phase studies and understanding how intermolecular forces affect the torsional angle between the phenyl rings. researchgate.net

Modeling of Isotope Effects and Conformational Preferences

The substitution of hydrogen with deuterium (B1214612) in this compound leads to notable isotope effects, particularly concerning its conformational preferences and dynamics. In the gas phase, the equilibrium torsional angle for this compound was found to be 45.5°, slightly different from the 44.4° found for the non-deuterated Biphenyl-h10. d-nb.info

More significantly, the rotational barriers are affected by deuteration. The energy barriers for rotation around the central C-C bond are different for the two isotopologues. These differences are a manifestation of conformational kinetic isotope effects (CKIEs), where the rate of conformational change is altered by isotopic substitution. researchgate.net Isotope effects are generally understood to arise from differences in zero-point vibrational energies (ZPE), but studies on chiral biphenyl systems have shown that entropic contributions can also be significant. researchgate.net

Table 1: Gas Phase Rotational Barriers and Equilibrium Angles for Biphenyl Isotopologues

| Property | Biphenyl-h10 | This compound |

|---|---|---|

| Equilibrium Angle (α) | (44.4 ± 1.2)° | (45.5 ± 1.2)° |

| Rotational Barrier at 0° | (6.0 ± 2.1) kJ/mol | 9.9 kJ/mol |

| Rotational Barrier at 90° | (6.5 ± 2.0) kJ/mol | 9.2 kJ/mol |

Data sourced from a study by Almenningen et al. d-nb.info

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems. nih.gov It has been successfully applied to calculate the structures and vibrational spectra of biphenyl and its ions. capes.gov.br

Specifically, DFT calculations using the B3-LYP functional and a 6–31G* basis set have been applied to the radical anion and cation of biphenyl. capes.gov.br These studies show that upon ionization, the structure changes from a benzenoid to a more quinoid form. The calculated vibrational frequencies for the perdeuterated species were found to be in good agreement with experimental Raman spectra. capes.gov.br DFT is thus a valuable tool for predicting how deuteration will shift vibrational frequencies and for interpreting complex experimental spectra of species like this compound. aip.orgcapes.gov.br

Force Field Development for Deuterated Systems

Classical molecular dynamics simulations rely on force fields to define the potential energy of a system. The development of accurate force fields for deuterated systems like this compound is a critical area of research.

Standard molecular mechanics (MM) force fields are typically parameterized for the most common isotopes. Simply substituting the mass of hydrogen with that of deuterium in a standard force field is often insufficient to capture the nuanced effects of deuteration. nih.govosti.gov This is because isotopic substitution alters intramolecular vibrations, which in turn can affect intermolecular interactions. nih.govosti.gov

Research on other deuterated molecules, such as tetrahydrofuran (B95107) (THF), has shown that it is necessary to generate new MM force-field parameters that correctly describe the isotope-dependent vibrations. nih.gov This is because many standard force fields are fitted to mass-dependent experimental data, which unintentionally biases the parameters toward a specific isotopologue. osti.gov Therefore, to accurately simulate this compound and capture its unique properties, a specifically parameterized force field that accounts for the vibrational changes upon deuteration is required. This often involves fitting the force field parameters to quantum mechanical calculations or experimental data of the deuterated molecule itself. nih.gov

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 137030 nih.gov |

| Biphenyl | 7095 nih.gov |

| Carbon tetrachloride | 5943 |

Future Directions in Biphenyl D10 Research

Emerging Applications in Materials Science

The distinct mass of biphenyl-d10 compared to its non-deuterated counterpart makes it a valuable tracer in materials science research. ontosight.ai This property is particularly useful in studying the structure and dynamics of polymers and other complex materials.

One emerging area is the development of advanced polymer-based materials. This compound can be incorporated into polymer chains, and techniques like neutron scattering can then be used to probe the conformation and movement of these chains. This information is critical for designing polymers with specific mechanical, thermal, or optical properties. For instance, research into the self-assembly of coordination polymers has utilized biphenyl (B1667301) derivatives to create novel structures with potential applications in areas like catalysis and gas storage. acs.orgacs.org

Another promising application lies in the field of organic electronics. sigmaaldrich.comsigmaaldrich.com The performance of organic light-emitting diodes (OLEDs) and other devices is highly dependent on the molecular arrangement and electronic coupling within the organic thin films. jku.at this compound can be used as a dopant or a component of the active layer to study phenomena such as molecular diffusion and interface mixing, which are crucial for device stability and efficiency. jku.at Research on d10 metal complexes, for example, is exploring new materials for emissive applications beyond traditional platinum-group metals. jku.atacs.org

Future research will likely focus on:

Tailored Polymer Architectures: Synthesizing polymers with precisely placed this compound units to gain finer control and understanding of polymer dynamics.

Advanced Organic-Inorganic Hybrid Materials: Using this compound to investigate the interface between organic molecules and inorganic nanoparticles, which is key to the performance of next-generation composites and sensors.

Photocatalysis: The development of d10 metal-organic frameworks incorporating biphenyl derivatives for photocatalytic water splitting to produce hydrogen and oxygen. acs.org

Novel Synthetic Routes for Deuterated Biphenyl Derivatives

The synthesis of specifically deuterated compounds like this compound is a critical area of research, as the efficiency and selectivity of these methods directly impact their availability and cost for various applications. google.comosti.gov While methods for preparing this compound exist, there is a continuous drive to develop more efficient, scalable, and versatile synthetic routes. osti.gov

Current research into the synthesis of deuterated compounds focuses on several key areas:

Catalytic C-H Activation: This approach aims to directly replace C-H bonds with C-D bonds using transition metal catalysts. snnu.edu.cn This method offers the potential for highly selective deuteration of complex molecules without the need for pre-functionalized starting materials. snnu.edu.cn

Deuterated Building Blocks: The synthesis of simple, heavily deuterated starting materials that can then be used in more complex molecular constructions is another important strategy. nih.gov For example, methods for preparing deuterated heterocycles using deuterated reagents are being explored. nih.gov

Flow Chemistry: The use of continuous flow reactors for deuteration reactions can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Future advancements in this area are expected to involve the development of novel catalysts with higher activity and selectivity, as well as the exploration of new deuterating agents that are cheaper and more environmentally friendly than current options. google.com The synthesis of biphenyl derivatives with specific deuteration patterns, beyond the fully deuterated this compound, will also be crucial for more nuanced spectroscopic studies. google.comlouisville.eduderpharmachemica.com

Advanced Spectroscopic Techniques for High-Resolution Analysis

Spectroscopic techniques are fundamental to understanding the structure and dynamics of molecules like this compound. chemistrydocs.com The isotopic substitution in this compound gives rise to distinct spectroscopic signatures that can be exploited for high-resolution analysis. cdnsciencepub.comaip.org

Several advanced spectroscopic methods are being applied and further developed for the study of deuterated compounds:

High-Resolution Mass Spectrometry (HRMS): Techniques like electrospray ionization (ESI)-HRMS are powerful tools for determining the isotopic purity of deuterated compounds with high accuracy and sensitivity. nih.govresearchgate.net This is crucial for quality control and for studies where a precise level of deuteration is required. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While proton NMR is a standard technique, deuterium (B1214612) NMR (²H NMR) provides direct information about the deuterated sites in a molecule. mdpi.com Advanced NMR techniques, such as solid-state NMR and multidimensional NMR, can provide detailed insights into the structure and dynamics of this compound in various environments.

Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of this compound are shifted compared to its hydrogenated counterpart due to the heavier mass of deuterium. aip.org High-resolution infrared and Raman spectroscopy can be used to study subtle conformational changes and intermolecular interactions. aip.orgaip.org For instance, pressure-dependent studies have been used to investigate the planarization of biphenyl. aip.org

Future research in this area will likely involve the combination of multiple spectroscopic techniques to obtain a more complete picture of the behavior of this compound. The development of new computational methods to accurately predict and interpret the spectra of deuterated compounds will also be essential. kit.ac.jp

Deeper Understanding of Environmental Fate and Human Exposure

Biphenyl and its derivatives are environmental contaminants, and understanding their fate and transport is crucial for assessing their ecological impact and human health risks. epa.govtrediargentina.com.argreenfacts.org this compound serves as an excellent internal standard and tracer for studying the environmental behavior of biphenyls. researchgate.net

Key areas of future research include:

Metabolism and Degradation: Investigating the microbial and enzymatic degradation pathways of biphenyls. This compound can be used to trace the metabolic products and determine the rates of degradation in different environmental matrices. nih.gov

Bioaccumulation: Studying the uptake and accumulation of biphenyls in organisms. By using this compound, researchers can distinguish between the compound being studied and background levels of non-deuterated biphenyls. trediargentina.com.ar

Atmospheric Transport: Biphenyls are semi-volatile organic compounds that can be transported long distances in the atmosphere. This compound can be used in field studies to track the movement and deposition of these pollutants.

Human exposure to biphenyls can occur through various routes, including inhalation and diet. greenfacts.orgnih.gov this compound is used as a surrogate standard in studies measuring the levels of polychlorinated biphenyls (PCBs) in human samples, such as blood and adipose tissue, to improve the accuracy of exposure assessments. acs.org A deeper understanding of the sources, pathways, and health effects of biphenyl exposure is a critical area for future research. epa.govgreenfacts.org

Integration with "Omics" Technologies for Mechanistic Insights

"Omics" technologies, such as metabolomics, proteomics, and transcriptomics, provide a global view of the molecular changes occurring in a biological system in response to a stimulus. Integrating the use of this compound with these technologies can offer profound mechanistic insights into the biological effects of biphenyls.

Metabolomics: this compound can be used as an internal standard in metabolomics studies to improve the quantification of metabolites. metabolomicsworkbench.orgmdpi.com Furthermore, by exposing cells or organisms to this compound and analyzing the resulting changes in the metabolome, researchers can identify the metabolic pathways that are perturbed. nih.gov This can help to elucidate the mechanisms of toxicity and detoxification.

Proteomics: Isotope-coded affinity tags (ICAT), which can incorporate deuterium, are used in quantitative proteomics to compare protein expression levels between different samples. By analogy, this compound could be used to develop probes to identify proteins that interact with biphenyls, providing insights into their cellular targets and modes of action.

Fluxomics: Stable isotope tracing, using compounds like this compound, is a cornerstone of metabolic flux analysis. This technique allows for the quantification of the rates of metabolic reactions within a network, providing a dynamic view of cellular metabolism.

The integration of this compound with "omics" technologies is a powerful approach to unravel the complex biological responses to biphenyl exposure. This will be crucial for a more comprehensive risk assessment and for the development of potential biomarkers of exposure and effect.

Q & A

Q. How is Biphenyl-d10 synthesized and validated for use as an internal standard in environmental analysis?

this compound is synthesized via catalytic deuteration of biphenyl using deuterium gas and palladium-based catalysts. Validation involves nuclear magnetic resonance (NMR) to confirm deuteration levels (>99% isotopic purity) and gas chromatography-mass spectrometry (GC-MS) to ensure absence of non-deuterated contaminants. For environmental studies, stability under varying pH and temperature conditions must be tested via accelerated degradation experiments (e.g., 72-hour exposure to UV light or oxidative agents) . Inter-laboratory consistency checks, as shown in Table 1 (e.g., concentrations ranging from 0.006 to 0.023 ng/L across 24 labs), are critical for standardization .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices like soil or biological tissues?

Solid-phase microextraction (SPME) coupled with GC-MS is preferred for minimizing matrix interference. For lipid-rich tissues, accelerated solvent extraction (ASE) with hexane:acetone (3:1) followed by silica gel cleanup reduces co-extractive contaminants. Recovery rates should be validated using spiked samples, with corrections applied via isotope dilution mass spectrometry (IDMS) to account for procedural losses .

Q. How do researchers assess the purity and isotopic integrity of this compound batches?

High-resolution mass spectrometry (HRMS) detects isotopic impurities (e.g., residual biphenyl or partially deuterated analogs). Batch-to-batch variability is quantified using coefficient of variation (CV) across triplicate measurements. Acceptable thresholds are typically <5% CV for isotopic purity and <2% for chemical purity, based on EPA guidelines for internal standards .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to study bioaccumulation in aquatic ecosystems?

Researchers must account for:

- Trophic dilution effects : Use controlled mesocosm experiments with standardized biomass ratios (e.g., algae:zooplankton:fish = 10:3:1).

- Spatiotemporal variability : Deploy passive samplers (e.g., polyethylene devices) at multiple depths and seasons to capture partitioning between water and sediment.

- Control for abiotic degradation : Include dark controls to distinguish photodegradation from microbial processes. Data should be normalized to lipid content in biota and organic carbon in sediments .

Q. How should contradictions in this compound half-life data across studies be resolved?

Discrepancies often arise from differences in experimental conditions (e.g., pH, dissolved organic carbon). A meta-analysis framework is recommended:

- Step 1 : Classify studies by matrix type (water, soil, sediment) and environmental parameters.

- Step 2 : Apply multivariate regression to identify dominant degradation drivers (e.g., hydroxyl radical activity explains 68% of variability in aqueous half-lives).

- Step 3 : Use sensitivity analysis to weight studies by methodological rigor (e.g., studies using IDMS-weighted data receive higher priority) .

Q. What statistical methods are optimal for interpreting inter-laboratory variability in this compound measurements?

Robust ANOVA with post-hoc Tukey tests identifies outlier labs. For example, in Table 1 ( ), Labs 1 and 2 show significant differences (p < 0.05) in this compound recovery. Principal component analysis (PCA) can isolate technical factors (e.g., column type, detector sensitivity) contributing to variability. Reporting should follow ISO 5725 guidelines for reproducibility and repeatability limits .

Q. How can this compound be integrated into mechanistic models for predicting pollutant fate in groundwater systems?

Use fugacity-based models (e.g., EQC Level III) parameterized with:

- Octanol-water partition coefficient (Log Kow) : Experimentally derived via shake-flask method with deuterated analogs.

- Biodegradation rate constants : Determined in microcosm studies under anaerobic/aerobic conditions. Model validation requires field data from tracer tests, with this compound serving as a conservative tracer to calibrate advection-dispersion parameters .

Methodological Validation and Peer Review

Q. What criteria should reviewers prioritize when evaluating studies using this compound?

- Isotopic cross-contamination checks : Ensure no carryover between deuterated and non-deuterated analytes in chromatograms.

- Recovery correction transparency : Studies must disclose whether raw or IDMS-corrected data are reported.

- Environmental relevance : Exposure concentrations should align with realistic scenarios (e.g., ng/L ranges for surface waters) rather than acute toxicity thresholds .

Q. How can researchers address gaps in this compound toxicokinetic data for risk assessment?

Propose tiered testing:

- In vitro : Hepatic microsomal assays to estimate metabolic clearance.

- In silico : QSAR models trained on deuterated PAH datasets.

- In vivo : Limited bioaccumulation studies in model organisms (e.g., Daphnia magna) under OECD 305 guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.